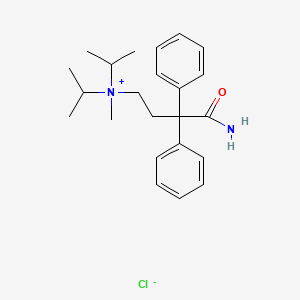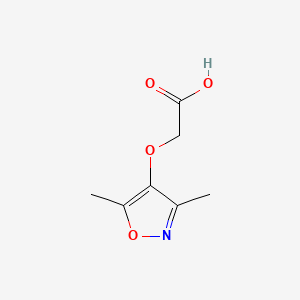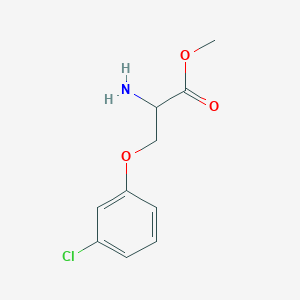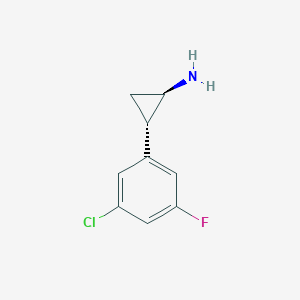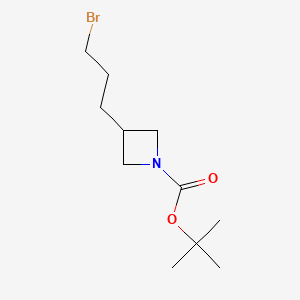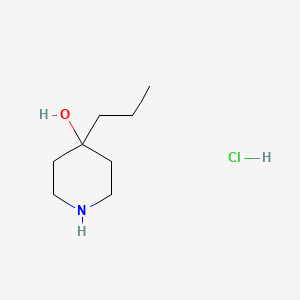![molecular formula C15H12O B13579261 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one CAS No. 62956-16-5](/img/structure/B13579261.png)
1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Phenylphenyl)prop-2-en-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
1-(2-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as tyrosinase, which plays a role in melanin synthesis . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(2-Phenylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-Phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)prop-2-en-1-one: Contains a fluorine substituent, which can enhance its biological activity and stability.
1-(3-Bromophenyl)prop-2-en-1-one:
Conclusion
1-(2-Phenylphenyl)prop-2-en-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other therapeutic applications.
Propriétés
Numéro CAS |
62956-16-5 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(2-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2 |
Clé InChI |
AGVOELAKCPSYJP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


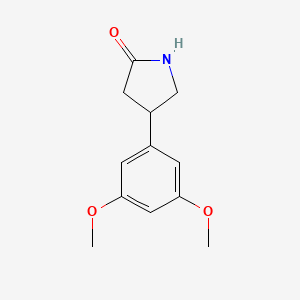
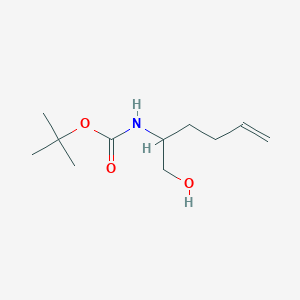

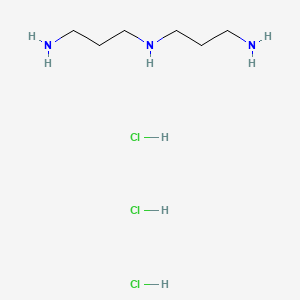

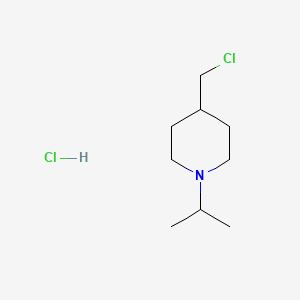
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
